molecular formula C8H19ClN2 B2835991 N-Ethyl-N-methylpiperidin-4-amine hydrochloride CAS No. 1233955-04-8

N-Ethyl-N-methylpiperidin-4-amine hydrochloride

Cat. No.: B2835991
CAS No.: 1233955-04-8
M. Wt: 178.7
InChI Key: PBAPRZDIIKOMHP-UHFFFAOYSA-N
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Description

N-Ethyl-N-methylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C8H19ClN2. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. This compound is often used in various chemical and pharmaceutical applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperidin-4-amine hydrochloride typically involves the alkylation of piperidine derivatives. One common method is the reaction of N-methylpiperidine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems allows for precise control of reaction parameters, ensuring consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperidin-4-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Ethyl-N-methylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets, such as receptors in the nervous system. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in analgesic or anesthetic effects, depending on the specific receptors targeted .

Comparison with Similar Compounds

Similar Compounds

  • N-Methylpiperidine
  • N-Ethylpiperidine
  • N-Methyl-N-phenylpiperidin-4-amine hydrochloride

Uniqueness

N-Ethyl-N-methylpiperidin-4-amine hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and pharmacological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities for various receptors, making it valuable for targeted research and development .

Properties

IUPAC Name

N-ethyl-N-methylpiperidin-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-10(2)8-4-6-9-7-5-8;/h8-9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPRZDIIKOMHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)C1CCNCC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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